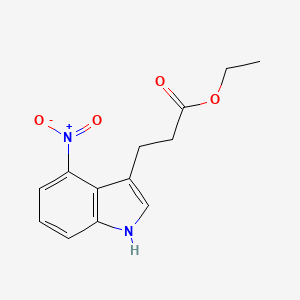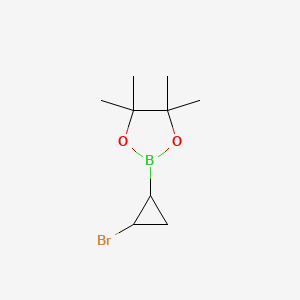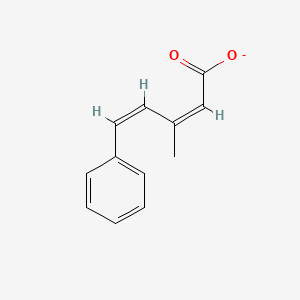![molecular formula C7H7F3O2S B11715777 [3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol](/img/structure/B11715777.png)
[3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol: is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of methoxy and trifluoromethyl groups in this compound makes it particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hinsberg Synthesis: This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Paal–Knorr Reaction: The condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents.
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The reaction conditions typically include controlled temperatures, pressures, and the use of catalysts to enhance the reaction rates.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions are common, where the methoxy or trifluoromethyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and light-emitting diodes (OLEDs) .
Biology: Thiophene derivatives have shown potential as antimicrobial and anticancer agents. The presence of trifluoromethyl groups enhances the biological activity of these compounds .
Medicine: The compound is being explored for its potential use in pharmaceuticals, particularly in the development of anti-inflammatory and antihypertensive drugs .
Industry: In industrial chemistry, thiophene derivatives are used as corrosion inhibitors and in the fabrication of organic field-effect transistors (OFETs) .
Mecanismo De Acción
The mechanism of action of [3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The methoxy group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target.
Comparación Con Compuestos Similares
[3-Methoxy-5-(trifluoromethyl)phenyl]methanol: Similar structure but with a phenyl ring instead of a thiophene ring.
[3-Methoxy-5-(trifluoromethyl)pyridin-2-yl]methanol: Contains a pyridine ring instead of a thiophene ring.
Uniqueness: The presence of both methoxy and trifluoromethyl groups in the thiophene ring makes [3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol unique. This combination enhances its chemical stability and biological activity compared to similar compounds with different ring structures.
Propiedades
Fórmula molecular |
C7H7F3O2S |
|---|---|
Peso molecular |
212.19 g/mol |
Nombre IUPAC |
[3-methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol |
InChI |
InChI=1S/C7H7F3O2S/c1-12-4-2-6(7(8,9)10)13-5(4)3-11/h2,11H,3H2,1H3 |
Clave InChI |
NWOPKUIZYBCNIF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(SC(=C1)C(F)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride](/img/structure/B11715697.png)
![2-[(3,4-Dichlorophenyl)carbamoyl]phenyl acetate](/img/structure/B11715700.png)
![N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11715709.png)
![[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol](/img/structure/B11715715.png)
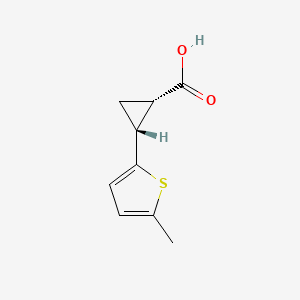
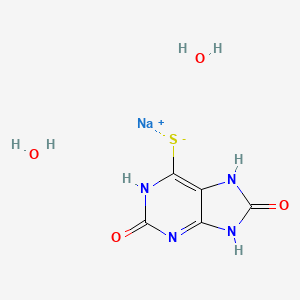
![N-hydroxy-7-oxo-5-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11715726.png)
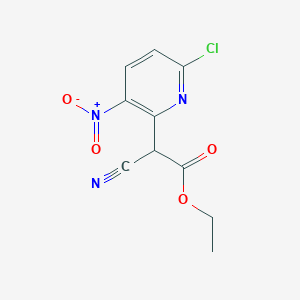
![2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11715752.png)
